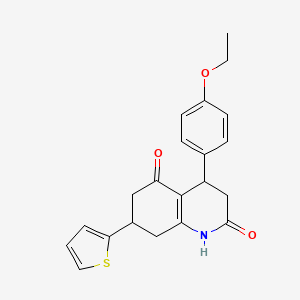

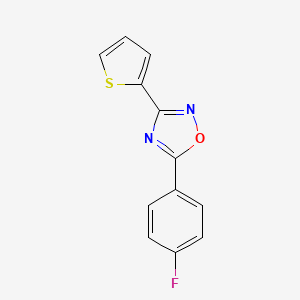

![molecular formula C14H10F3NO2 B5551939 N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide is a chemical compound of interest due to its structure and potential applications in various fields. It belongs to the class of organic compounds known as benzamides, which are amides derived from benzoic acid. This compound has a difluoromethoxy group attached to the phenyl ring, which could influence its chemical and physical properties.

Synthesis Analysis:

The synthesis of similar fluorinated benzamides, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, typically involves the condensation reaction of fluorobenzoyl chloride with difluoroaniline using standard synthetic procedures. These methods yield high-purity products and offer insights into the synthesis of N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide (Hehir & Gallagher, 2023).

Molecular Structure Analysis:

The molecular structure of related compounds shows that the aromatic rings can be effectively co-planar, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. The orientation of the central amide group and the difluoromethoxy group could significantly affect the overall molecular geometry and intermolecular interactions (Hehir & Gallagher, 2023).

科学的研究の応用

Iron-Catalyzed Fluorination

Research has demonstrated a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing a broad substrate scope and functional group tolerance without noble metal additives. This process involves chemoselective fluorine transfer, providing insights into the reactivity and potential applications of fluorinated compounds, including N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide analogs (Groendyke, AbuSalim, & Cook, 2016).

Photoredox Catalysis for Fluoromethylation

Studies on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds have unveiled efficient and selective radical fluoromethylation procedures. These methodologies are significant for the synthesis of fluorinated compounds, offering pathways for introducing fluorine atoms into complex molecules in a controlled manner (Koike & Akita, 2016).

Fluoroform as a Source of Difluorocarbene

Utilizing fluoroform as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives presents an eco-friendly and cost-effective method. This process highlights the potential of using fluoroform in the synthesis of difluoromethoxy-related compounds, including derivatives of N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide (Thomoson & Dolbier, 2013).

Oxidative Enantioselective α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis opens new avenues for the direct introduction of fluorine atoms into organic molecules. This advancement is crucial for developing novel fluorinated compounds with specific chiral centers (Li, Wu, & Wang, 2014).

Fluorinated Liquid Crystals

Research into the photoresponsive behavior of fluorinated liquid crystals demonstrates the impact of fluorine atoms on the optical properties of materials. Such studies are foundational for developing advanced materials for display technologies and optical applications, where fluorinated compounds like N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide could find potential uses (Praveen & Ojha, 2012).

Safety and Hazards

The safety data sheet for a similar compound “4-(Difluoromethoxy)phenyl isocyanate” indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is toxic if swallowed, in contact with skin or if inhaled .

特性

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVWXHHCGVTSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

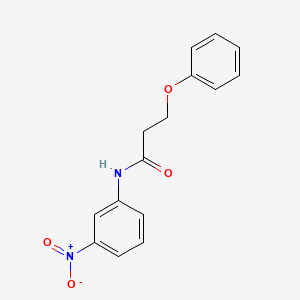

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

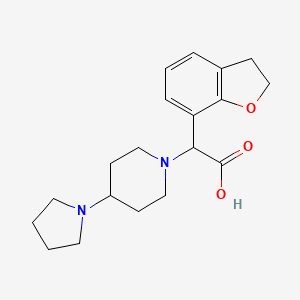

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

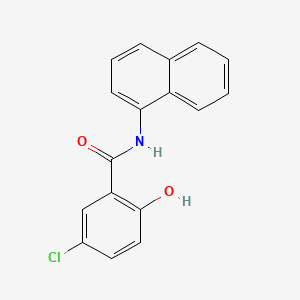

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)